

# Crystal Structure of 4,4'-Diamino-2,2'-bipyridine: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth analysis of the crystal structure of 4,4'-diamino-2,2'-bipyridine, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions that govern the solid-state architecture of this compound. A comprehensive summary of its synthesis and characterization is also presented, offering researchers the foundational knowledge required for its application in drug design and the development of novel supramolecular assemblies.

## Introduction

4,4'-Diamino-2,2'-bipyridine is a versatile bidentate chelating agent, recognized for its ability to form stable complexes with a variety of metal ions. The presence of amino groups at the 4 and 4' positions significantly influences its electronic properties and introduces hydrogen bonding capabilities, making its crystal structure a subject of considerable interest. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting its physical properties, stability, and potential for co-crystallization, which are critical aspects in the field of drug development. This guide consolidates the available crystallographic data to provide a detailed overview of its structural features.



## **Physicochemical Properties**

A summary of the key physicochemical properties of 4,4'-diamino-2,2'-bipyridine is provided in the table below.

Property	Value	Reference
Molecular Formula	C10H10N4	[1]
Molecular Weight	186.21 g/mol	[1]
CAS Number	18511-69-8	[1]
Appearance	White to light yellow crystalline powder	
Melting Point	>270°C (decomposes)	
IUPAC Name	[2,2'-bipyridine]-4,4'-diamine	[1]

## **Crystallographic Data**

The crystal structure of 4,4'-diamino-2,2'-bipyridine has been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic data and selected bond lengths and angles from a representative structure deposited in the Crystallography Open Database (COD).

**Table 3.1: Crystal Data and Structure Refinement** 



Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	8.784(2)
b (Å)	11.235(3)
c (Å)	9.213(2)
α (°)	90
β (°)	108.06(2)
y (°)	90
Volume (ų)	864.1(4)
Z	4
Calculated Density (g/cm³)	1.431
Radiation Type	ΜοΚα
Temperature (K)	293

Note: Data is derived from a representative entry in the Crystallography Open Database.

**Table 3.2: Selected Bond Lengths and Angles** 



Bond/Angle	Length (Å) / Angle (°)
C(2)-C(2')	1.491(4)
C(4)-N(4)	1.365(4)
C(4')-N(4')	1.363(4)
N(1)-C(2)	1.343(3)
N(1')-C(2')	1.345(3)
C(2)-N(1)-C(6)	117.4(2)
C(2')-N(1')-C(6')	117.3(2)
N(1)-C(2)-C(2')	116.1(2)
N(1')-C(2')-C(2)	116.2(2)

Note: Atom numbering is based on standard crystallographic conventions.

# Experimental Protocols Synthesis of 4,4'-Diamino-2,2'-bipyridine

An improved synthetic route for 4,4'-diamino-2,2'-bipyridine involves the reduction of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.

#### Materials:

- 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide
- Palladium on carbon (10%)
- Ethanol
- Hydrazine hydrate
- Nitrogen gas

#### Procedure:



- A suspension of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide and 10% Pd/C in ethanol is prepared
  in a round-bottom flask.
- The flask is purged with nitrogen gas to create an inert atmosphere.
- The suspension is heated to reflux.
- A solution of hydrazine hydrate in ethanol is added dropwise to the refluxing mixture over a period of one hour.
- The reaction mixture is maintained at reflux for an additional 12-15 hours.
- After cooling, the mixture is filtered to remove the Pd/C catalyst.
- The solvent is removed from the filtrate under reduced pressure to yield the crude product.
- The crude product is purified by recrystallization.



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Caption: Synthetic workflow for 4,4'-diamino-2,2'-bipyridine.

## **Single Crystal Growth**

Single crystals of 4,4'-diamino-2,2'-bipyridine suitable for X-ray diffraction can be obtained by the slow evaporation method.

#### Procedure:

• A saturated solution of purified 4,4'-diamino-2,2'-bipyridine is prepared in a suitable solvent (e.g., a mixture of dimethylformamide and water) at a slightly elevated temperature.

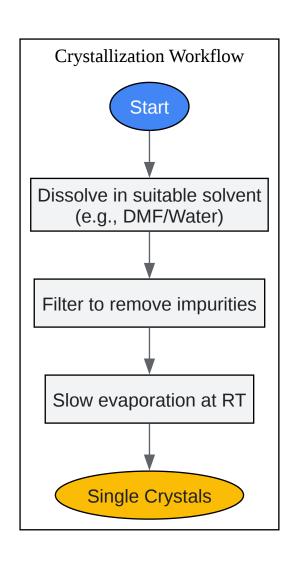


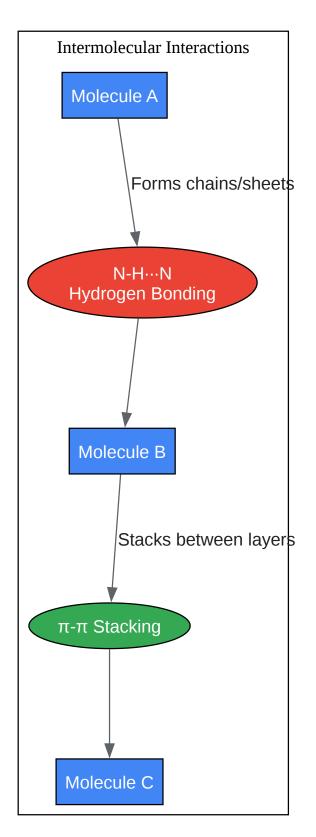




- The solution is filtered to remove any insoluble impurities.
- The clear solution is transferred to a clean vial.
- The vial is loosely capped to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
- Crystals typically form over a period of several days to weeks.







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### References

- 1. academic.oup.com [academic.oup.com]
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